molecular formula C18H31FSn B104304 Tributyl(4-fluorophenyl)stannane CAS No. 17151-47-2

Tributyl(4-fluorophenyl)stannane

Cat. No. B104304
CAS RN: 17151-47-2
M. Wt: 385.1 g/mol
InChI Key: FLPKMHDTSOPPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(4-fluorophenyl)stannane is a chemical compound that is part of the organotin family, where tin is covalently bonded to carbon atoms. Although the specific compound Tributyl(4-fluorophenyl)stannane is not directly mentioned in the provided papers, related compounds such as tributyl(3,3,3-trifluoro-1-propynyl)stannane and other tributylstannyl derivatives are discussed. These compounds are typically used in organic synthesis as reagents or intermediates due to their ability to transfer the tributylstannyl group to other molecules, thereby modifying their chemical structure.

Synthesis Analysis

The synthesis of tributylstannyl compounds can vary depending on the desired organotin product. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is synthesized from 2-bromo-3,3,3-trifluoropropene in a single step . This suggests that similar methodologies could potentially be applied to synthesize Tributyl(4-fluorophenyl)stannane, starting from a suitable fluorinated aromatic precursor and using a tributyltin reagent.

Molecular Structure Analysis

The molecular structure of organotin compounds can be quite complex. For example, bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane forms a dimer with a planar four-membered ring and long intracyclic Sn-C bonds as revealed by X-ray analysis . Although this compound is not directly related to Tributyl(4-fluorophenyl)stannane, it provides insight into the potential structural characteristics of tin-carbon bonds and the steric effects that bulky groups can have on the molecular conformation.

Chemical Reactions Analysis

Organotin compounds are known for their diverse reactivity. Tributylstannyl derivatives can participate in various chemical reactions, such as 1,3-dipolar cycloadditions , free-radical conditions , and silver-catalyzed cyclization-stannylation . These reactions often result in the formation of heterocyclic compounds or the introduction of functional groups, indicating that Tributyl(4-fluorophenyl)stannane could also be used in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds like Tributyl(4-fluorophenyl)stannane are influenced by the nature of the organic groups attached to the tin atom. The presence of a fluorophenyl group could affect the compound's boiling point, solubility, and stability. While the papers provided do not discuss the specific properties of Tributyl(4-fluorophenyl)stannane, they do suggest that tributylstannyl compounds are generally stable and can be handled under normal laboratory conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a compound closely related to Tributyl(4-fluorophenyl)stannane, has been used in the synthesis of various trifluoromethylated heterocyclic compounds. These compounds, such as (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, have been found useful as building blocks for introducing functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Palladium-Catalyzed Carbonylative Coupling

In a related context, tributyl(1-fluorovinyl)stannane, a compound similar in structure to Tributyl(4-fluorophenyl)stannane, has been used in palladium-catalyzed carbonylative coupling reactions. This process successfully yields aryl 1-fluorovinyl ketones, indicating potential applications in organic synthesis (Hanamoto, Handa, & Mido, 2002).

Insertion of CO2 into Palladium Allyl Bond

Tributyl(allyl)stannane, closely related to Tributyl(4-fluorophenyl)stannane, has been used in the study of CO2 insertion into a palladium allyl bond. This process forms part of a catalytic cycle where the transmetalation between tin and palladium is the rate-determining step, showing potential for applications in catalysis and organic synthesis (Johansson & Wendt, 2007).

Synthesis of β-Substituted (Allyl)Tributylstannane

A novel tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane was synthesized and applied in asymmetric allylation, indicating its utility in the synthesis of optically active homoallylic alcohol. This highlights the role of such stannanes in stereocontrolled synthesis and the creation of complex organic molecules (Masyuk & Mineeva, 2016).

Preparation and Characterization of Organotin Compounds

Preparation methods and characterization of various organotin compounds, which include tributylstannane derivatives, have been studied. These methods focus on synthesis, handling, and storage, which are crucial for their application in various scientific research contexts (Luescher, Jindakun, & Bode, 2018).

Safety And Hazards

Tributyl(4-fluorophenyl)stannane is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-(4-fluorophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPKMHDTSOPPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31FSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372111
Record name tributyl(4-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(4-fluorophenyl)stannane

CAS RN

17151-47-2
Record name tributyl(4-fluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol, 1.00 equiv) in Et2O (25 mL) at −78° C. was added tBuLi (1.7 M in pentane, 11.8 mL, 20 mmol, 2.0 equiv). The reaction mixture was stirred at −78° C. for 30 min before the addition of nBu3SnCl (3.26 g, 10.0 mmol, 1.00 equiv). The reaction mixture was warmed to 23° C. and stirred for 1.0 hr before being filtered through a plug of neutral alumina. The filtrate was concentrated in vacuo to afford 3.76 g of the title compound as a colorless oil (98% yield).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(4-fluorophenyl)stannane
Reactant of Route 2
Reactant of Route 2
Tributyl(4-fluorophenyl)stannane
Reactant of Route 3
Reactant of Route 3
Tributyl(4-fluorophenyl)stannane
Reactant of Route 4
Reactant of Route 4
Tributyl(4-fluorophenyl)stannane
Reactant of Route 5
Reactant of Route 5
Tributyl(4-fluorophenyl)stannane
Reactant of Route 6
Reactant of Route 6
Tributyl(4-fluorophenyl)stannane

Citations

For This Compound
12
Citations
SR Dubbaka, P Vogel - Journal of the American Chemical Society, 2003 - ACS Publications
Arene and phenylmethanesulfonyl chlorides can be cross-coupled with aryl, heteroaryl, and alkenylstannanes with desulfitation in the presence of 10 mol % CuBr·Me 2 S, 1.5 mol % Pd …
Number of citations: 173 pubs.acs.org
T Furuya, AE Strom, T Ritter - Journal of the American Chemical …, 2009 - ACS Publications
We report a regiospecific silver-mediated fluorination of aryl stannanes. The presented reaction can afford complex fluoroarenes from readily available phenols in three steps. The …
Number of citations: 319 pubs.acs.org
Y Liu, L Cortizo, H Yu, BE Svensson… - European journal of …, 1995 - Elsevier
In order to further explore the structure—activity relationships of serotonergic 2-aminotetralin derivatives, a total of 12 aryl and heteroaryl substituents have been introduced in the C8-…
Number of citations: 12 www.sciencedirect.com
EW Werner, KB Urkalan, MS Sigman - pstorage-acs-6854636.s3 …
Dry dimethylacetamide (DMA) was purchased from Aldrich and stored over activated 3 Å molecular sieves (3 Å MS), Tetrahydrofuran (THF) and dichloromethane were dried before use …
X Wang, Z Wang, L Liu, Y Asanuma, Y Nishihara - Molecules, 2019 - mdpi.com
Molecules | Free Full-Text | Nickel-Catalyzed Decarbonylative Stannylation of Acyl Fluorides under Ligand-Free Conditions Next Article in Journal Carbon and Tin-Based …
Number of citations: 32 www.mdpi.com
S Sánchez, AYY Woo, T Baumgartner - Materials Chemistry Frontiers, 2017 - pubs.rsc.org
The synthesis and characterization of a series of 3- or 4-substituted 1,8-naphthalic anhydride compounds, and their organophosphorus analogues, bearing a cyclic diketophosphanyl …
Number of citations: 13 pubs.rsc.org
EW Werner - 2012 - search.proquest.com
The Heck reaction is an important tool in target-directed syntheses, but its full potential has yet to be realized due to limited substrate compatibility. This limitation arises from poor …
Number of citations: 4 search.proquest.com
X Wang - 2019 - ousar.lib.okayama-u.ac.jp
Recently, acyl fluorides as one of carboxylic acid derivatives have attracted much attention in organic synthesis, because they have many superiorities than other corresponding …
Number of citations: 5 ousar.lib.okayama-u.ac.jp
AM Kearney, L Murphy, CC Murphy, KS Eccles… - Tetrahedron, 2021 - Elsevier
The synthesis of a range of novel α-sulfenyl-β-chloroenones from the corresponding α-sulfenylketones, via a NCS mediated chlorination cascade, is described. The scope of the …
Number of citations: 4 www.sciencedirect.com
KB Urkalan - 2011 - search.proquest.com
During the past decade, palladium-catalyzed alkene functionalization reactions that intercept the Pd-alkyl intermediate for further functionalization has attracted significant interest …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.